Faropenem sodium hemipentahydrate

Descripción general

Descripción

Faropenem (sal de sodio hidratada) es un antibiótico betalactámico activo por vía oral que pertenece al grupo de los penems. Es conocido por su amplio espectro de actividad contra bacterias Gram-positivas y Gram-negativas. Faropenem es resistente a algunas formas de betalactamasas de espectro extendido, lo que lo convierte en una opción valiosa para tratar infecciones causadas por bacterias resistentes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Faropenem (sal de sodio hidratada) implica varios pasos clave:

Reacción inicial: El compuesto (I) reacciona con trifenilmetiltiol (TrSH) en condiciones básicas para sustituir el grupo acetilo, formando el compuesto (II).

Acilación: El compuesto (II) se acila con cloruro de aliloxicarbonilo en presencia de diisopropiletilamina, produciendo el compuesto (III).

Reacción con nitrato de plata: El compuesto (III) se disuelve en metanol y se hace reaccionar con nitrato de plata en presencia de piridina a baja temperatura y protección de la luz para formar el compuesto (IV).

Reacción posterior: El compuesto (IV) se hace reaccionar con cloruro de tetrahidrofurano-2-carbonilo en diclorometano a baja temperatura para producir el compuesto (V).

Métodos de producción industrial: La producción industrial de Faropenem (sal de sodio hidratada) sigue rutas sintéticas similares pero a mayor escala, asegurando un alto rendimiento y pureza. El proceso implica un control estricto de las condiciones de reacción y los pasos de purificación para cumplir con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones: Faropenem (sal de sodio hidratada) experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente su actividad.

Sustitución: Las reacciones de sustitución, especialmente las que involucran el anillo betalactámico, pueden conducir a la formación de nuevos compuestos con propiedades antibacterianas variadas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas y tioles.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la sustitución puede producir varios derivados de betalactámicos.

Aplicaciones Científicas De Investigación

Faropenem (sal de sodio hidratada) tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química de las betalactámicos y desarrollar nuevos antibióticos.

Biología: Investigado por sus efectos sobre la síntesis de la pared celular bacteriana y los mecanismos de resistencia.

Medicina: Se aplica en la investigación clínica para tratar infecciones causadas por bacterias resistentes, incluidas las infecciones del tracto respiratorio, las infecciones del tracto urinario y las infecciones de la piel.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

Faropenem (sal de sodio hidratada) ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP), que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana. Esta inhibición conduce al debilitamiento de la pared celular y, en última instancia, causa la lisis y la muerte de las células bacterianas .

Compuestos similares:

Imipenem: Otro antibiótico betalactámico con amplio espectro de actividad pero menos estable frente a las betalactamasas.

Meropenem: Similar a Faropenem pero con un espectro de actividad y perfil farmacocinético ligeramente diferente.

Ertapenem: Conocido por su dosificación una vez al día, pero menos eficaz contra bacterias Gram-negativas no fermentadoras.

Singularidad de Faropenem: Faropenem destaca por su biodisponibilidad oral y resistencia a las betalactamasas de espectro extendido, lo que lo convierte en una opción versátil para tratar diversas infecciones bacterianas .

Comparación Con Compuestos Similares

Imipenem: Another beta-lactam antibiotic with broad-spectrum activity but less stable against beta-lactamases.

Meropenem: Similar to Faropenem but with a slightly different spectrum of activity and pharmacokinetic profile.

Ertapenem: Known for its once-daily dosing but less effective against non-fermenting Gram-negative bacteria.

Uniqueness of Faropenem: Faropenem stands out due to its oral bioavailability and resistance to extended-spectrum beta-lactamases, making it a versatile option for treating various bacterial infections .

Actividad Biológica

Faropenem sodium hemipentahydrate is a novel oral penem antibiotic exhibiting significant biological activity against a wide range of bacterial pathogens. This article provides a comprehensive overview of its mechanisms of action, pharmacological properties, and clinical implications, supported by relevant data and research findings.

Chemical Structure and Properties

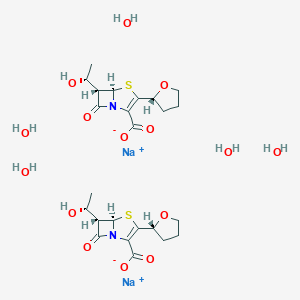

Faropenem sodium is chemically characterized as monosodium (5R, 6S)-6-[(IR)-l-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-l-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hemipentahydrate, with a molecular weight of 352.34 g/mol and an empirical formula of . Its unique structure contributes to its stability and activity against resistant bacterial strains.

Faropenem exhibits its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, faropenem disrupts the final stages of peptidoglycan formation, leading to cell lysis and death . The compound demonstrates a high affinity for various PBPs across different bacterial species, including both gram-positive and gram-negative bacteria .

Antimicrobial Spectrum

Faropenem has shown broad-spectrum antimicrobial activity against:

- Gram-positive bacteria : Effective against methicillin-sensitive Staphylococcus aureus (MSSA), Streptococcus pneumoniae, and penicillin-resistant strains.

- Gram-negative bacteria : Active against Haemophilus influenzae and Moraxella catarrhalis.

- Anaerobic bacteria : Demonstrates efficacy against Bacteroides species.

However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus faecium .

Pharmacokinetics

The pharmacokinetic profile of faropenem indicates:

- Bioavailability : Approximately 20–30% for faropenem sodium; significantly higher (70–80%) for its prodrug form, faropenem medoxomil.

- Half-life : Roughly 0.8 hours for faropenem sodium.

- Protein Binding : About 90–95% bound to serum proteins.

- Excretion : Primarily eliminated via active renal tubular secretion .

Case Studies and Clinical Trials

Recent studies have highlighted the potential of faropenem in treating drug-resistant infections. For instance:

- Mycobacterium tuberculosis : A study demonstrated that faropenem induced rapid cytolysis in M. tuberculosis cells, outperforming traditional treatments like isoniazid in efficacy against both growing and non-growing bacterial populations .

- Community-acquired infections : Faropenem has been evaluated in clinical settings for its effectiveness in treating respiratory infections, skin infections, and sinusitis. However, FDA approval remains pending due to the need for additional clinical trials to confirm its efficacy .

Adverse Effects

Common adverse effects associated with faropenem include gastrointestinal disturbances such as diarrhea, nausea, and abdominal pain. Hypersensitivity reactions have also been reported but are less common .

Propiedades

IUPAC Name |

disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGICMVNWAUWMK-HIXRZVNASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2Na2O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-51-6 | |

| Record name | Faropenem sodium hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158365516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAROPENEM SODIUM HEMIPENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39L5ALZ3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.